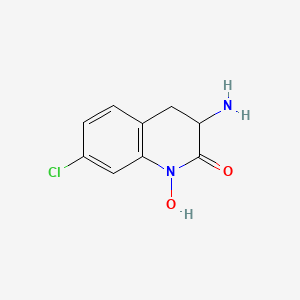
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid is a hydroxycinnamic acid derivative. This compound is known for its presence in various plants and its formation through the microbial transformation of dietary polyphenols . It is also referred to as hydroferulic acid and has been studied for its potential health benefits, including antioxidant and anti-obesity effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-3-methoxycinnamic acid using catalytic hydrogenation. This process typically employs palladium on charcoal as a catalyst and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of dietary polyphenols. Specific strains of bacteria, such as Lactobacillus plantarum, can convert 4-hydroxy-3-methoxycinnamic acid into this compound . This biotechnological approach is advantageous due to its sustainability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydroxycinnamic acid derivatives .
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Studies have shown its role in enhancing muscle strength and inhibiting protein catabolism.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: This compound is used in the production of dietary supplements and functional foods.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. One key target is the GPR41 receptor, which plays a crucial role in lipid metabolism and energy homeostasis . Activation of this receptor stimulates lipid catabolism, contributing to its anti-obesity effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: A precursor in the synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid.
Ferulic acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.
Caffeic acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific interaction with the GPR41 receptor, which is not commonly observed with other similar compounds . This unique mechanism of action makes it a promising candidate for developing functional foods and therapeutic agents targeting metabolic disorders .
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3-hydroxy-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
Clave InChI |
IJHBKSOZRYYPAN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


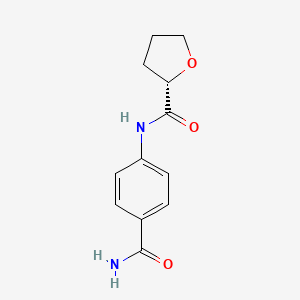
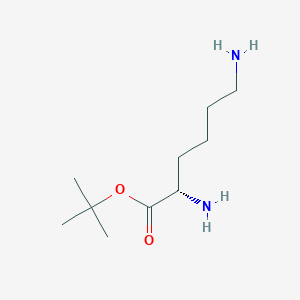
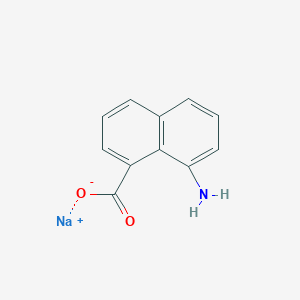
![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
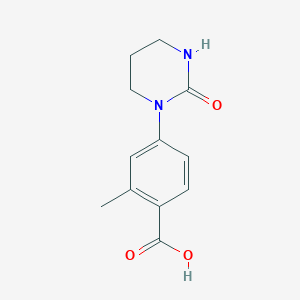
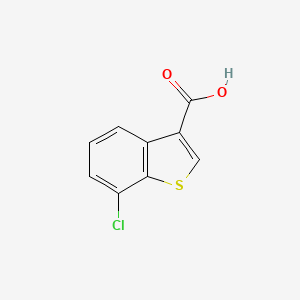
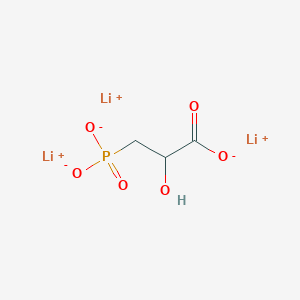


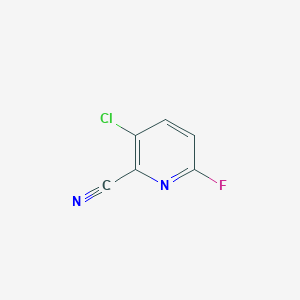

![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
